molecular formula C15H13N3O4 B11986063 5-acetyl-2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3-carbonitrile CAS No. 302913-96-8

5-acetyl-2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3-carbonitrile

Cat. No.: B11986063
CAS No.: 302913-96-8
M. Wt: 299.28 g/mol
InChI Key: MIOXIZADVTVQBO-UHFFFAOYSA-N
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Description

5-acetyl-2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3-carbonitrile is a complex organic compound that belongs to the pyran family. Compounds in this family are known for their diverse biological activities and are often used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and acetylation steps. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the amino and methyl groups.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyran derivatives.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions and metabolic pathways due to its reactive functional groups.

Medicine

Industry

In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-acetyl-2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3-carbonitrile involves its interaction with various molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-acetyl-2-amino-6-methyl-4-phenyl-4H-pyran-3-carbonitrile
  • 5-acetyl-2-amino-6-methyl-4-(4-nitrophenyl)-4H-pyran-3-carbonitrile

Uniqueness

The presence of the nitro group in 5-acetyl-2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3-carbonitrile distinguishes it from other similar compounds. This functional group imparts unique reactivity and potential biological activity, making it a compound of interest in various research fields.

Properties

CAS No.

302913-96-8

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

5-acetyl-2-amino-6-methyl-4-(2-nitrophenyl)-4H-pyran-3-carbonitrile

InChI

InChI=1S/C15H13N3O4/c1-8(19)13-9(2)22-15(17)11(7-16)14(13)10-5-3-4-6-12(10)18(20)21/h3-6,14H,17H2,1-2H3

InChI Key

MIOXIZADVTVQBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)C

Origin of Product

United States

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